4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or an equivalent aldehyde . The resulting benzimidazole is then functionalized with a benzyl group.
Next, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride derivative. The hydrazinylidene moiety is then formed by reacting the intermediate with hydrazine under controlled conditions.
Finally, the methoxyphenyl acetate group is attached via an esterification reaction, where the phenol derivative reacts with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the acetate group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the hydrazone group results in primary or secondary amines.
Scientific Research Applications
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The benzimidazole core is known to inhibit various enzymes by mimicking natural substrates or binding to active sites . The sulfanyl and hydrazinylidene groups enhance its binding affinity and specificity, leading to effective inhibition of target enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-benzimidazole: Shares the benzimidazole core but lacks the additional functional groups.
2-Methoxyphenyl acetate: Contains the methoxyphenyl acetate group but lacks the benzimidazole core.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, sulfanyl group, and hydrazinylidene moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H24N4O4S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H24N4O4S/c1-18(31)34-23-13-12-20(14-24(23)33-2)15-27-29-25(32)17-35-26-28-21-10-6-7-11-22(21)30(26)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+ |
InChI Key |
ICROSDCHLHYZRU-JFLMPSFJSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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